Pyridin-2-ylmethanamine hydrochloride

Overview

Description

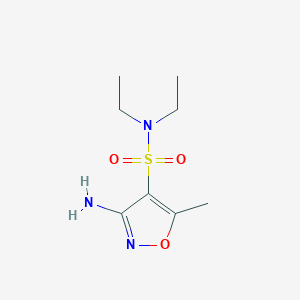

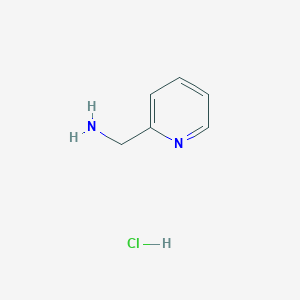

Pyridin-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C6H9ClN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of Pyridin-2-ylmethanamine hydrochloride and its derivatives has been reported in several studies. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another study reported a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of Pyridin-2-ylmethanamine hydrochloride can be represented by the formula C6H9ClN2 . The average mass of the molecule is 144.602 Da, and the monoisotopic mass is 144.045425 Da .Scientific Research Applications

Anti-Fibrotic Activity

The study by Gu et al. demonstrated that novel 2-(pyridin-2-yl) pyrimidine derivatives, including this compound, exhibit promising anti-fibrotic properties. These derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) displayed excellent anti-fibrotic activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. Additionally, they effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyridine derivatives, including this compound, have been investigated for their antimicrobial activity. While specific studies on this hydrochloride form are limited, the broader class of pyrimidine derivatives has shown promise in combating microbial infections .

Antiviral Potential

Although direct evidence for the antiviral activity of Pyridin-2-ylmethanamine hydrochloride is scarce, pyrimidine-based compounds have been explored as potential antiviral agents. Further research is needed to elucidate its specific antiviral mechanisms .

Antitumor Effects

Pyrimidine derivatives have been studied for their antitumor properties. While this compound’s direct impact on tumor cells remains to be fully characterized, its pyrimidine scaffold suggests potential in cancer therapy .

Other Biological Activities

Beyond the mentioned applications, pyrimidine derivatives have been implicated in various biological processes, including enzyme inhibition, receptor modulation, and metabolic regulation. Investigating the specific effects of Pyridin-2-ylmethanamine hydrochloride in these areas could yield valuable insights .

Chemical Biology and Medicinal Chemistry

As part of the broader field of chemical biology and medicinal chemistry, Pyridin-2-ylmethanamine hydrochloride contributes to the construction of novel heterocyclic compound libraries. Researchers continue to explore its potential as a privileged structure for drug design .

Safety and Hazards

Pyridin-2-ylmethanamine hydrochloride is a chemical compound that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and it should only be used in a well-ventilated area .

Mechanism of Action

Target of Action

Pyridin-2-ylmethanamine hydrochloride, also known as 2-Picolylamine, is a complex molecule with a wide range of potential targets. It has been found to interact with Tropomyosin receptor kinase (TRK) , which is a clinically validated target for anti-tumor therapy . TRK fusion is a form of oncogenic kinase that occurs pan-cancer .

Mode of Action

The compound has been identified as a promising candidate for TRK inhibition . It blocks cellular TRK signal transduction, thereby inhibiting the vitality of TRK-dependent cells . This interaction with its target leads to changes in the cell’s behavior, specifically in terms of growth and proliferation.

Pharmacokinetics

One study found that a compound with a similar structure had acceptable pharmacokinetic properties in mice, with an oral bioavailability of 378% . This suggests that Pyridin-2-ylmethanamine hydrochloride may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.

Result of Action

The primary result of Pyridin-2-ylmethanamine hydrochloride’s action is the inhibition of cell growth and proliferation in TRK-dependent cells . In a mouse model, strong inhibition of in vivo tumor growth was observed, leading to significant tumor suppression and even complete tumor regression .

Action Environment

The action of Pyridin-2-ylmethanamine hydrochloride can be influenced by various environmental factors. For instance, it has been found to undergo a ferroelectric phase transition at around 264.8 K . This suggests that temperature could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

pyridin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQQURYZPUHQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50638231 | |

| Record name | 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84359-11-5 | |

| Record name | NSC142564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)

![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)

![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)

![Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2481800.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)

![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)

![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)